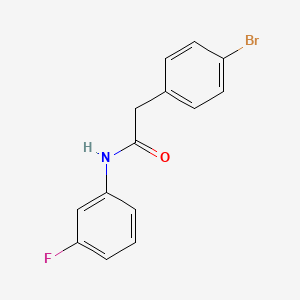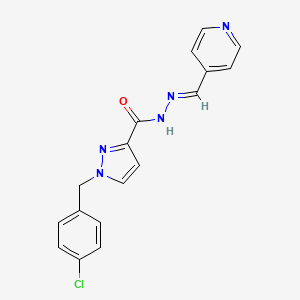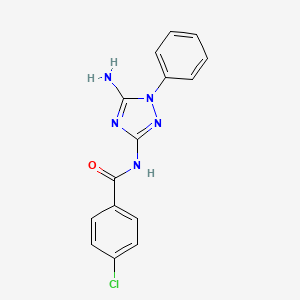![molecular formula C22H30N4O B5595766 9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5595766.png)
9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related triazaspiro dodecanone compounds often involves multi-step pathways starting from simpler aromatic or heterocyclic compounds. For example, studies have detailed the synthesis of metabolites and derivatives of quinoline and triazole compounds through various chemical reactions, including the Krohnke reaction, cyclization with hydrazine, and the use of protective groups for phenolic hydroxy in Friedel–Crafts reactions to achieve high yields of novel compounds (Mizuno et al., 2006).
Molecular Structure Analysis
Advanced spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis are crucial for the structural characterization of triazaspiro dodecanone derivatives. These methods provide detailed information on the molecular structure, confirming the presence of specific functional groups and the overall molecular framework of the compound, as demonstrated in the synthesis and analysis of pyrrolo[1,2-a]quinoxaline derivatives (Guillon et al., 2020).
Chemical Reactions and Properties
Compounds similar to 9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one participate in various chemical reactions, contributing to their antibacterial, anti-inflammatory, and other biological activities. For instance, triazole quinolines have been synthesized through oxidation reactions, exhibiting significant antibacterial and anti-inflammatory properties, highlighting the chemical reactivity and potential applications of these compounds (Srilekha et al., 2022).
科学的研究の応用
Synthesis and Characterization
The chemical compound 9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one belongs to a class of compounds that are of interest in the field of organic synthesis and medicinal chemistry. Research in this area often focuses on the synthesis of novel compounds that can serve as leads or intermediates for the development of new drugs. For example, the synthesis and characterization of related quinoline and triazole derivatives have been explored for their potential antimicrobial activities. These studies involve detailed organic synthesis techniques to construct complex molecules and assess their biological activities (Mizuno et al., 2006; Holla et al., 2005).
Biological Activities
Compounds similar to 9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one have been evaluated for a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. For instance, novel triazole derivatives have been synthesized and tested for their antimicrobial properties, demonstrating the potential of these compounds in addressing bacterial and fungal infections (Rajanarendar et al., 2010). Additionally, certain quinoline-triazole hybrids have been synthesized and assessed for their anticholinesterase activity, highlighting their potential application in neurodegenerative diseases such as Alzheimer's (Mermer et al., 2018).
Anticancer Potential
The anticancer potential of quinoline-derived compounds has also been a significant area of research. Studies have shown that certain quinoline derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. For example, novel quinoline-based compounds have been synthesized and evaluated for their in vitro cytotoxic properties, revealing promising leads for anticancer drug development (Guillon et al., 2020).
特性
IUPAC Name |
10-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-3-26-13-11-22(10-9-20(26)27)17-25(15-14-24(22)2)16-19-7-4-6-18-8-5-12-23-21(18)19/h4-8,12H,3,9-11,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNGBDHHSODTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CCC1=O)CN(CCN2C)CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5595717.png)
![2-methyl-4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595720.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5595729.png)

![2-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5595746.png)
![3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5595753.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B5595759.png)
![N-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5595761.png)
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5595768.png)
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carbaldehyde](/img/structure/B5595770.png)
![N-allyl-2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5595782.png)